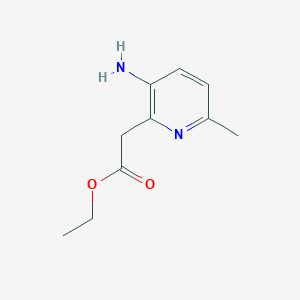

Ethyl 3-amino-6-methyl-2-pyridineacetate

Description

Properties

IUPAC Name |

ethyl 2-(3-amino-6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)6-9-8(11)5-4-7(2)12-9/h4-5H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLCCEMLBPZTRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition of 2-Aminopyridine to Ethyl Acrylate (Bronsted Acid Catalysis)

One of the primary methods for synthesizing this compound involves the nucleophilic addition of the amino group of 2-aminopyridine to the electrophilic carbon of ethyl acrylate. This reaction is typically catalyzed by Bronsted acids under controlled temperatures ranging from 80°C to 120°C. The mechanism proceeds through nucleophilic attack followed by rearrangements to form the final ester product.

- Catalyst: Bronsted acid (e.g., trifluoromethanesulfonic acid)

- Solvent: Organic or inorganic solvents, often anhydrous ethanol

- Temperature: 80–120°C (some protocols use up to 160°C)

- Reaction time: 16–20 hours

- Atmosphere: Nitrogen protection to prevent oxidation

This method yields the product with relatively high purity and yield, suitable for pharmaceutical applications. The reaction is mild and efficient, making it a preferred route in industrial synthesis.

Stepwise Synthesis via 2-Chloropyridine N-Oxide and β-Alanine Esters

A patented method describes a multi-step synthesis starting from 2-chloropyridine N-oxide and β-alanine carbethoxy hydrochloride:

- Step 1: Synthesis of 2-chloropyridine N-oxide (yield ~87%)

- Step 2: Reaction of 2-chloropyridine N-oxide with β-alanine ethyl ester to form 3-(pyridine-2-ylamino) ethyl propionate N-oxide (yield ~70%)

- Step 3: Pd/C catalytic hydrogenation to reduce the N-oxide, yielding ethyl 3-(pyridin-2-ylamino) propanoate (yield ~92%)

- Total recovery: Approximately 52% over ~100 hours

This method emphasizes high purity (99% by HPLC) and environmental friendliness, though it requires longer reaction times and more steps compared to direct nucleophilic addition.

Synthesis of Analogous Compounds: Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

A related compound, ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, is synthesized from 2-chloro-6-methyl-3-pyridinecarbonitrile and ethyl thioglycolate in N,N-dimethylformamide (DMF) with sodium ethoxide as base at room temperature.

- Reaction time: 1 hour

- Yield: 97%

- Workup: Filtration and washing with water

Though this compound differs by the thieno ring, the synthetic strategy involving nucleophilic substitution and ester formation is relevant for understanding related pyridine ester syntheses.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Conditions | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic addition of 2-aminopyridine to ethyl acrylate | 2-Aminopyridine, Ethyl acrylate | Bronsted acid (e.g., trifluoromethanesulfonic acid), ethanol solvent | 80–160 | 16–20 | ~80 | High (HPLC 99%) | Mild conditions, nitrogen atmosphere, high purity, suitable for pharmaceutical use |

| Multi-step via 2-chloropyridine N-oxide & β-alanine esters | 2-Chloropyridine N-oxide, β-Alanine ethyl ester | Pd/C catalytic hydrogenation, multiple steps | 120–160 | ~100 | 52 (overall) | High (HPLC 99%) | Longer process, environmentally friendly, high safety, multi-step synthesis |

| Ethyl acetoacetate + ammonium acetate (related amino ester) | Ethyl acetoacetate, ammonium acetate | Methanol solvent | 20–60 | ~20 | 92 | Not specified | Optimized for related amino ester, solvent and molar ratio critical |

| Nucleophilic substitution for thieno derivative | 2-Chloro-6-methyl-3-pyridinecarbonitrile, ethyl thioglycolate | Sodium ethoxide, DMF solvent | Room temp | 1 | 97 | Not specified | Fast reaction, high yield, structurally related compound synthesis |

Analysis and Discussion

- The direct nucleophilic addition method using 2-aminopyridine and ethyl acrylate under Bronsted acid catalysis is the most straightforward and industrially viable route, balancing yield, purity, and reaction time.

- The multi-step synthesis involving 2-chloropyridine N-oxide offers high purity and environmental benefits but at the cost of longer reaction times and more complex operations.

- The related amino ester synthesis from ethyl acetoacetate and ammonium acetate underscores the importance of reaction parameters such as solvent and molar ratios, which could be informative for optimizing this compound synthesis.

- The analogous thieno derivative synthesis demonstrates nucleophilic substitution under mild conditions, which may inspire alternative synthetic routes or modifications for the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-methyl-2-pyridineacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-6-methyl-2-pyridineacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-methyl-2-pyridineacetate involves its interaction with specific molecular targets. The amino group and the pyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Derivatives

Ethyl 3-amino-6-methyl-2-pyridineacetate differs from related compounds in the positioning and nature of substituents:

- Ethyl 2-(6-(2-chloro-6-ethoxypyridin-4-yl)-3-cyano-4-(substituted phenyl)pyridin-2-ylthio)acetates (5a–c) (): These derivatives feature a chloro-ethoxy group at position 6 and a cyano (-CN) group at position 3, compared to the methyl and amino groups in the target compound.

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) (): This compound contains a pyrimidine ring (two nitrogen atoms) instead of pyridine, which alters electron distribution and hydrogen-bonding capacity. The thietan-3-yloxy substituent introduces a sulfur-containing heterocycle, likely improving lipid solubility compared to the amino group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.